molecular formula C12H12ClN5O5S B3344595 CHLORSULFURON-5-HYDROXY CAS No. 81123-38-8

CHLORSULFURON-5-HYDROXY

Cat. No.: B3344595
CAS No.: 81123-38-8
M. Wt: 373.77 g/mol
InChI Key: IVNIYQSXICOYPT-UHFFFAOYSA-N
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Description

Chlorsulfuron-5-hydroxy: is a derivative of chlorsulfuron, a sulfonylurea herbicide. It is primarily used to control broad-leaved weeds in cereal crops. The compound is known for its high solubility in water and low volatility, making it effective in various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlorsulfuron-5-hydroxy typically involves the reaction of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine. The reaction conditions often require a controlled environment to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) to isolate the compound from matrix interferences. The process includes extraction with potassium phosphate and detection by UV at 240 nm .

Chemical Reactions Analysis

Types of Reactions: Chlorsulfuron-5-hydroxy undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different applications, including herbicides and research chemicals .

Scientific Research Applications

Chlorsulfuron-5-hydroxy has a wide range of applications in scientific research:

Mechanism of Action

Chlorsulfuron-5-hydroxy exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. This inhibition leads to the disruption of protein synthesis and ultimately results in the death of the target organisms .

Comparison with Similar Compounds

Uniqueness: Chlorsulfuron-5-hydroxy is unique due to its specific hydroxyl group, which enhances its solubility and reactivity compared to its parent compound, chlorsulfuron. This makes it more effective in certain applications, particularly in environmental analysis and testing .

Properties

IUPAC Name

1-(2-chloro-5-hydroxyphenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O5S/c1-6-14-10(17-12(15-6)23-2)16-11(20)18-24(21,22)9-5-7(19)3-4-8(9)13/h3-5,19H,1-2H3,(H2,14,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNIYQSXICOYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230908
Record name Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81123-38-8
Record name Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081123388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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